molecular formula C7H2Cl2F3NO2 B1323508 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid CAS No. 503437-19-2

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1323508
CAS No.: 503437-19-2
M. Wt: 259.99 g/mol
InChI Key: PZBCYMXYIZQNFE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :

  • Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
  • Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.
  • Stir the mixture and replace the nitrogen three times to discharge air.
  • Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
  • Recover the product by suction filtration.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.

    CH3COONa (Sodium Acetate): Used as a base in various reactions.

    Ethanol: Used as a solvent in many reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including :

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Comparison with Similar Compounds

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :

    2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.

    4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.

    Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.

The uniqueness of this compound lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBCYMXYIZQNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620591
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503437-19-2
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of NaNO2 (9.59 g, 139 mmol) in water (95 mL) was added slowly to a solution of commercially available (Oakwood) 2,6-dichloro-4-(trifluoromethyl)nicotinamide (20.0 g, 77 mmol) in conc. H2SO4 resulting in evolution of heat and brown gas. The mixture was stirred at room temperature for 15 min, and then heated to 60° C. for 18 h. The solution was cooled to 0° C. and then water (15 mL) was added. The resulting mixture was extracted with Et2O (3×) and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was triturated with hexanes and vacuum-filtered to afford 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (19 g, 95%) as an off-white solid: Rf=0.30 (9:1 CH2Cl2:MeOH), 1H-NMR (d6-DMSO, 300 MHz) δ8.18 (s, 1H).
Name
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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